(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate
Description
This compound features a pyrrole core substituted with fluorophenyl and methanesulfonylphenyl groups. The (Z)-configuration at the ethylideneamino moiety ensures specific spatial arrangement, critical for intermolecular interactions. The 4-methylbenzoate ester contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F4N2O4S/c1-17-4-6-20(7-5-17)27(35)38-33-26(28(30,31)32)24-16-25(19-8-14-23(15-9-19)39(3,36)37)34(18(24)2)22-12-10-21(29)11-13-22/h4-16H,1-3H3/b33-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPKGMIVGQYKSH-MKFPQRGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)C)\C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluoromethyl Group: This is achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Coupling Reactions: The final step involves coupling the pyrrole intermediate with 4-methylbenzoate under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties. The presence of fluorophenyl and methanesulfonyl groups suggests potential interactions with targets involved in cancer cell proliferation and survival pathways. For instance, derivatives of pyrrole and trifluoromethyl compounds have been studied for their ability to inhibit tumor growth in various cancer models.
Antimicrobial Properties
Preliminary studies have shown that (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate may exhibit antimicrobial activity. Compounds with similar functionalities have demonstrated effectiveness against a range of bacterial and fungal pathogens, making this compound a candidate for further exploration in antimicrobial therapy .
Enzyme Inhibition
The structural characteristics of the compound suggest it may interact with specific enzymes or receptors. Research on related compounds indicates potential for enzyme inhibition, particularly in pathways related to inflammation or metabolic disorders. This could lead to applications in treating conditions such as diabetes or obesity .
Synthesis and Derivatization
The synthesis of this compound involves multi-step reactions that allow for the introduction of various substituents. This versatility enables the creation of derivatives with enhanced biological activity or selectivity towards specific targets .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a series of pyrrole derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial properties of compounds structurally similar to this compound. Results demonstrated activity against Gram-positive bacteria, highlighting the potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism by which (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate exerts its effects involves interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs with Modified Benzoate Substituents
Compound: (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate ()
- Key Difference : Chlorine substitution at the benzoate para-position instead of methyl.
- Implications :
- The electron-withdrawing chloro group may enhance electrophilic reactivity compared to the electron-donating methyl group.
- Increased molecular polarity could alter solubility and bioavailability.
- Application Context : Chlorinated analogs are often explored for enhanced binding in enzyme-active sites due to halogen bonding .
Pyrrole and Pyrazole Derivatives with Fluorinated Aromatic Groups
Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide ()
- Structural Features : Pyrazolo-pyrimidine core with fluorophenyl and sulfonamide groups.
- Comparison: Core Heterocycle: Pyrazolo-pyrimidine vs. pyrrole; the former may confer greater planarity for π-π stacking. Physicochemical Data: Molecular weight = 599.1 g/mol; Melting point = 242–245°C; Enantiomeric excess = 96.21% (). The higher molecular weight and melting point indicate stronger crystalline packing forces compared to the target compound .
Sulfonyl-Containing Compounds in Agrochemicals
Compounds : Triflusulfuron methyl, Metsulfuron methyl ()
- Structural Features : Benzoate esters with sulfonylurea moieties.
- Comparison :
- Functional Groups : Sulfonyl groups in both classes enhance stability and resistance to hydrolysis.
- Applications : While the target compound’s application is unspecified, sulfonylurea herbicides () rely on sulfonyl groups for enzyme inhibition (e.g., acetolactate synthase). This suggests the target may share mechanistic pathways in biological systems .
Z-Configuration and Stereochemical Stability
Compound: (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one ()
- Key Feature: Z-configuration at the ethylideneamino group.
- Comparison: Stereochemical Stability: The Z-isomer in is stabilized by intramolecular hydrogen bonding, a feature likely critical for the target compound’s conformational rigidity. Biological Relevance: Stereochemistry directly impacts receptor binding; minor stereochemical deviations (e.g., E-isomer) could nullify activity .
Research Findings and Implications
- Electronic Effects : Substituents like chloro () or methyl on the benzoate ring modulate electron density, affecting reactivity and binding .
- Stereochemical Rigidity : The Z-configuration in pyrrole/pyrazole derivatives () is critical for maintaining bioactive conformations .
- Sulfonyl Group Utility : Present in both agrochemicals () and pharmacological agents (), sulfonyl groups enhance stability and target engagement .
Biological Activity
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate is a complex organic compound notable for its diverse functional groups and potential biological activities. The compound's unique structure, featuring trifluoromethyl and methanesulfonyl groups, positions it as a candidate for further pharmacological exploration.
Structural Characteristics
The molecular formula of the compound is , characterized by:
- Pyrrole ring : A five-membered aromatic ring containing nitrogen.
- Trifluoroethylidene group : Enhances lipophilicity and potential receptor interactions.
- Methanesulfonyl and fluorophenyl substituents : These groups may influence the compound's biological activity through specific interactions with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been screened for various pharmacological effects, including:
- Anticancer Activity : Investigations have shown that derivatives with similar structural features often demonstrate antiproliferative effects against several cancer cell lines. For instance, compounds with trifluoromethyl groups have been linked to enhanced activity against breast and colon cancer cells .
- Enzyme Inhibition : The structural components suggest potential interactions with enzymes involved in metabolic pathways. Compounds with similar functionalities have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .
Understanding the mechanism of action is critical for elucidating the pharmacological potential of this compound. The following mechanisms are hypothesized based on structural analogs:
- Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) for GABA-A receptors, suggesting that this compound may also interact with neurotransmitter systems .
- Cell Cycle Interference : Antiproliferative effects may occur through interference with cell cycle progression, potentially via apoptosis induction in cancer cells .
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative activity of fluorinated compounds against various cancer cell lines. Results indicated that compounds similar to (Z)-{...} exhibited significant inhibition of cell growth, particularly in breast cancer models .
- Enzyme Inhibition Profiles : Research focusing on pyrrole derivatives showed that modifications at the 5-position significantly affected COX inhibition potency. Such findings suggest that variations in substituents can lead to enhanced biological activity .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are employed for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the pyrrole core (e.g., using 4-fluorophenyl and 4-methanesulfonylphenyl precursors under acidic conditions) .
- Imine formation with trifluoroethylidene groups, requiring strict control of temperature (e.g., 0–5°C) to avoid side reactions .
- Esterification of the benzoate moiety using methylating agents like dimethyl sulfate.
Optimization: Adjust catalysts (e.g., BF₃·Et₂O for imine stability) and solvent polarity (DMF vs. THF) to improve yield (up to 60–75%) and purity (>95%). Monitor intermediates via TLC and purify via column chromatography .
Basic: Which spectroscopic techniques are critical for confirming the Z-configuration of the imine group?
Answer:
- X-ray crystallography is definitive for resolving stereochemistry, as demonstrated for analogous fluorophenyl-imidazole derivatives .
- ¹H NMR : Observe coupling patterns (e.g., NOESY correlations between pyrrole protons and trifluoroethylidene groups) .
- ¹⁹F NMR : Distinct chemical shifts for Z vs. E isomers due to fluorine’s sensitivity to spatial arrangement .
Advanced: How can computational methods address regioselectivity challenges in synthesizing Z-configured imines?
Answer:
- Density Functional Theory (DFT) predicts energy barriers for competing transition states. For example, calculate Gibbs free energy differences (ΔΔG) between Z and E isomers to identify stabilizing interactions (e.g., π-stacking between fluorophenyl and methylbenzoate groups) .
- Molecular docking validates steric compatibility with synthetic intermediates, guiding solvent selection (e.g., low-polarity solvents favor Z-configuration) .
Basic: How is HPLC-MS optimized for quantifying this compound in biological matrices?
Answer:
- Column : Use a C18 reverse-phase column with 3 µm particle size for high resolution.
- Mobile phase : Acetonitrile:water (70:30) with 0.1% formic acid enhances ionization in ESI-MS .
- Detection : MRM mode (e.g., m/z 550 → 432 for quantification) minimizes matrix interference. Validate linearity (R² >0.99) across 1–1000 ng/mL .
Advanced: What experimental models predict environmental persistence and degradation pathways?
Answer:
- Hydrolysis studies : Expose the compound to pH 3–9 buffers at 25–50°C; monitor degradation via LC-MS. Fluorophenyl groups show stability at neutral pH but hydrolyze under alkaline conditions .
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight; identify photoproducts (e.g., sulfonic acid derivatives) .
- EPI Suite modeling : Predict half-life in soil (t₁/₂ ~120 days) and bioaccumulation potential (log Kow = 3.2) .
Advanced: How should researchers resolve discrepancies in the compound’s efficacy across cell lines?
Answer:
- Assay standardization : Use identical cell passage numbers, serum-free conditions, and ATP-based viability assays to minimize variability .
- Orthogonal validation : Confirm activity via SPR (binding affinity) and western blotting (target phosphorylation). For example, IC₅₀ discrepancies in cancer cell lines may reflect differential expression of target receptors .
Basic: What storage conditions are critical for maintaining stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis.
- Purity checks : Perform monthly HPLC analysis; discard if purity drops below 90% .
Advanced: Which in vivo models assess neurotoxicity risks from prolonged exposure?
Answer:
- Zebrafish larvae : Monitor locomotor activity (e.g., distance swam) after 48-hour exposure (1–10 µM).
- Rodent models : Conduct open-field tests and histopathology of hippocampal tissue post 28-day oral dosing (50 mg/kg/day) .
Basic: What regulatory guidelines apply to handling fluorinated research compounds?
Answer:
- Waste disposal : Follow EPA guidelines for halogenated waste (RCRA D-code D004).
- PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal/oral exposure .
Advanced: How can molecular docking predict binding modes with trifluoromethyl-containing targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
